Anagrelide

Übersicht

Beschreibung

Anagrelide is a pharmaceutical compound primarily used for the treatment of essential thrombocytosis, a condition characterized by the overproduction of blood platelets. It is also employed in the management of chronic myeloid leukemia. This compound is known for its ability to reduce platelet counts, thereby lowering the risk of thrombotic events in patients with elevated platelet levels .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Anagrelid umfasst mehrere Schritte, beginnend mit der Herstellung von 2,3-Dichlorbenzylalkohol. Dieses Zwischenprodukt wird dann zu 2,3-Dichlor-6-nitrobenzylalkohol umgewandelt, gefolgt von der Bildung von 2,3-Dichlor-6-nitryl-benzylchlorid. Der nächste Schritt beinhaltet die Herstellung von N-(2,3-Dichlor-6-nitrobenzyl)glycinethylesterhydrochlorid, das anschließend zu N-(6-Amino-2,3-dichlorbenzyl)glycinethylester umgewandelt wird. Schließlich wird Anagrelidhydrochlorid durch weitere Reaktionen gewonnen .

Industrielle Produktionsmethoden: Die industrielle Produktion von Anagrelidhydrochlorid folgt einem ähnlichen Syntheseweg, ist aber für die großtechnische Produktion optimiert. Das Verfahren ist darauf ausgelegt, kostengünstig zu sein, mit hoher Ausbeute und minimaler Abfallerzeugung. Die Verwendung toxischer Reagenzien wird minimiert, und die Reinigungsschritte werden gestrafft, um sicherzustellen, dass das Endprodukt die geforderten Reinheitsstandards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anagrelid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind für seine Synthese und Modifikation unerlässlich.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Halogenierungs- und Nitrierungsreaktionen sind häufig, wobei Reagenzien wie Chlor und Salpetersäure verwendet werden.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Zwischenprodukte wie 2,3-Dichlorbenzylalkohol und 2,3-Dichlor-6-nitrobenzylalkohol, die für die Synthese von Anagrelid entscheidend sind .

Wissenschaftliche Forschungsanwendungen

Primary Use in Essential Thrombocythemia

Mechanism of Action:

Anagrelide acts as a selective inhibitor of megakaryocyte maturation, thereby reducing platelet production. It inhibits phosphodiesterase III, leading to decreased cAMP levels in megakaryocytes, which results in reduced platelet size and number .

Clinical Efficacy:

- Study Findings: In a multicenter study involving 97 patients with essential thrombocythemia, this compound demonstrated significant efficacy in lowering platelet counts. The median platelet count decreased from 743 x 10^9/L to 441 x 10^9/L after six months (P < 0.0001) with a notable reduction in thromboembolic complications .

- Long-Term Outcomes: this compound has been shown to maintain effective platelet control over extended periods, making it a viable long-term treatment option for patients unable to tolerate hydroxyurea .

Potential Oncology Applications

Recent research has identified this compound's potential as an adjuvant therapy in cancer management due to its effects on platelets and cancer cell interactions.

Research Insights:

- A study by SUDA Pharmaceuticals is investigating this compound's ability to block cancer cell-stimulated platelet formation, which may inhibit cancer cell migration towards megakaryocytes . This novel application could transform how cancer treatment is approached, particularly for solid tumors where high platelet counts correlate with poor survival rates.

Case Studies:

- A case study highlighted the use of this compound in a patient undergoing treatment for solid tumors, showing promising results in managing both platelet counts and disease progression .

Cardiovascular Implications

While primarily used for hematological conditions, this compound's cardiovascular effects have been documented, including cases of cardiomyopathy and supraventricular tachycardia associated with its use.

Clinical Observations:

- A notable case involved a patient who developed nonischemic cardiomyopathy after two years on this compound therapy; however, discontinuation of the drug led to significant recovery in cardiac function .

- Another report documented supraventricular tachycardia potentially linked to this compound use, emphasizing the need for careful cardiovascular monitoring in patients receiving this medication .

Comparative Effectiveness

This compound has been compared with hydroxyurea, another common treatment for elevated platelet counts.

Findings from Comparative Studies:

- Research indicates that this compound is not inferior to hydroxyurea regarding the prevention of thrombotic complications in essential thrombocythemia patients .

- A meta-analysis showed that both drugs effectively reduce platelet counts but may differ in side effect profiles and patient tolerability .

| Drug Comparison | Efficacy | Safety Profile |

|---|---|---|

| This compound | Effective at reducing platelet counts; comparable to hydroxyurea | Generally well-tolerated; some cardiovascular risks noted |

| Hydroxyurea | Effective; widely used as first-line therapy | Associated with higher rates of certain adverse effects |

Wirkmechanismus

Anagrelide exerts its effects by inhibiting cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2. This inhibition leads to a dose-related reduction in platelet production by disrupting the postmitotic phase of megakaryocyte maturation. The compound also suppresses transcription factors necessary for the synthesis and maturation of platelet-producing cells .

Vergleich Mit ähnlichen Verbindungen

Hydroxyurea: Used for similar indications, such as chronic myelogenous leukemia and essential thrombocytosis.

Uniqueness of Anagrelide: this compound is unique in its selective inhibition of platelet production without significantly affecting other blood cell lines. It has a relatively short half-life, necessitating multiple daily doses, but this also allows for rapid adjustments in therapy. Its ability to lower platelet counts without causing severe leukopenia or anemia makes it a preferred choice for many patients .

Biologische Aktivität

Anagrelide is a pharmacological agent primarily used for its platelet-lowering effects in conditions such as essential thrombocythemia. It functions mainly through the inhibition of megakaryocyte (MK) development and proliferation in the bone marrow. This article delves into the biological activity of this compound, its mechanisms of action, metabolites, and relevant clinical findings.

This compound's primary mechanism involves the inhibition of phosphodiesterase type 3 (PDE3), which leads to increased levels of cyclic AMP (cAMP) in platelets. This increase in cAMP is associated with a reduction in platelet production by inhibiting megakaryocytopoiesis. Specifically, this compound has been shown to:

- Inhibit MK proliferation : It reduces the proliferation of MKs stimulated by thrombopoietin (TPO).

- Alter MK differentiation : this compound causes an arrest in the development of MKs, leading to a higher presence of more mature platelet-secreting forms without significantly altering the total number of CD61a-positive MKs .

Key Findings from Research

- Inhibition of Megakaryocytopoiesis :

- Metabolites :

- Clinical Efficacy :

Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| PDE Inhibition | Inhibits phosphodiesterase type 3, increasing cAMP levels in platelets |

| Megakaryocyte Proliferation | Reduces MK proliferation induced by TPO |

| Differentiation Effects | Causes arrest in MK maturation leading to increased mature platelet forms |

| Metabolite Activity | Limited understanding; further research needed on BCH24426 and RL603 |

Clinical Trials

- A study involving 577 patients demonstrated that this compound effectively reduced platelet counts to below 600,000/µl in 93% of evaluable patients after a median dosage of 2.57 mg/day over several weeks .

Animal Models

Q & A

Basic Research Questions

Q. What established methodologies are recommended for assessing Anagrelide’s pharmacokinetics in preclinical models?

- Methodological Answer : Use in vivo rodent models to measure plasma concentration-time profiles, bioavailability, and tissue distribution. Key parameters include clearance rate, volume of distribution, and half-life. Validate assays (e.g., LC-MS/MS) for quantifying this compound and metabolites in biological matrices. Ensure reproducibility by adhering to protocols for repeated dosing and sampling intervals .

Q. How should researchers design cell-based assays to evaluate this compound’s inhibitory effects on megakaryocyte differentiation?

- Methodological Answer : Utilize human megakaryoblastic cell lines (e.g., Dami or MEG-01) with standardized culture conditions. Quantify differentiation markers (CD41/CD61) via flow cytometry. Include dose-response curves (0.1–10 μM this compound) and controls (e.g., untreated cells, alternative PDE3 inhibitors). Optimize incubation periods (48–72 hours) to balance efficacy and cytotoxicity .

Q. What criteria should guide literature reviews for identifying gaps in this compound’s mechanistic studies?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Systematically search PubMed, EMBASE, and Web of Science using keywords like "this compound AND PDE3A," filtering for peer-reviewed studies (2010–2025). Critically evaluate conflicting results (e.g., off-target effects on adenosine uptake) and highlight understudied pathways .

Advanced Research Questions

Q. How can structural insights from the PDE3A-SLFN12 complex improve the design of this compound analogs with enhanced specificity?

- Methodological Answer : Leverage cryo-EM or X-ray crystallography data (e.g., PDB ID from ) to map binding interfaces between this compound and PDE3A-SLFN12. Use molecular docking simulations to screen analogs for steric compatibility and hydrogen-bonding interactions. Validate top candidates via in vitro apoptosis assays (e.g., caspase-3 activation in tumor cell lines) .

Q. What strategies resolve discrepancies in reported efficacy of this compound across different in vivo thrombosis models?

- Methodological Answer : Conduct a meta-analysis of studies using murine arterial injury vs. venous stasis models. Control for variables like genetic background (e.g., C57BL/6 vs. BALB/c) and platelet-count thresholds. Apply statistical frameworks (e.g., random-effects models) to quantify heterogeneity. Reconcile divergent outcomes by standardizing endpoints (e.g., thrombus weight, occlusion time) .

Q. How can computational modeling predict this compound’s off-target interactions with adenosine receptors?

- Methodological Answer : Perform molecular dynamics simulations using homology models of A1/A2A receptors. Compare binding free energies (ΔG) of this compound vs. known agonists/antagonists. Validate predictions via radioligand displacement assays (e.g., [³H]CGS-21680 for A2A). Cross-reference with transcriptomic data to assess receptor expression in target tissues .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are optimal for analyzing dose-dependent cytotoxicity in this compound-treated cell lines?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC₅₀ values. Account for batch effects via mixed-effects models. Report confidence intervals and goodness-of-fit metrics (R²). For high-throughput screens, apply false discovery rate (FDR) correction .

Q. How should researchers present raw and processed data in publications on this compound’s molecular interactions?

- Methodological Answer : Include raw datasets (e.g., SPR sensorgrams, ITC thermograms) as supplementary files. In the main text, summarize key findings using tables (e.g., Kd, ΔH, ΔS values) and figures (e.g., co-crystal structure diagrams). Annotate outliers and justify exclusions .

Q. Ethical and Reproducibility Considerations

Q. What protocols ensure reproducibility in this compound’s in vivo pharmacokinetic studies?

- Methodological Answer : Adopt ARRIVE guidelines for animal reporting. Document strain, sex, age, and housing conditions. Share raw pharmacokinetic data (e.g., plasma concentration vs. time curves) in public repositories (e.g., Zenodo). Include positive controls (e.g., clopidogrel) and validate assays across independent labs .

Q. How can researchers ethically address conflicting data on this compound’s teratogenic risk?

- Methodological Answer : Conduct systematic reviews under PRISMA guidelines to synthesize preclinical and clinical evidence. If human data are limited, prioritize in vitro alternatives (e.g., embryonic stem cell assays) to minimize animal use. Clearly communicate uncertainties in grant proposals and publications .

Eigenschaften

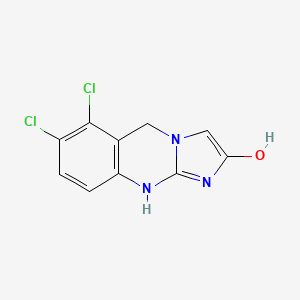

IUPAC Name |

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBXOEAOVRKTNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L | |

| Record name | Anagrelide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

6.8X10-10 mm Hg at 25 °C /Estimated/ | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism by which anagrelide lowers platelet count is unclear. Evidence from human trials suggests a dose-related suppression of megakaryocyte maturation, the cells responsible for platelet production - blood drawn from patients receiving anagrelide showed a disruption to the post-mitotic phase of megakaryocyte development and a subsequent reduction in their size and ploidy. This may be achieved via indirect suppression of certain transcription factors required for megakaryocytopoeisis, including GATA-1 and FOG-1. Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects appear unrelated to this inhibition. While PDE3 inhibitors, as a class, can inhibit platelet aggregation, this effect is only seen at higher anagrelide doses (i.e. greater than those required to reduce platelet count). Modulation of PDE3A has been implicated in causing cell cycle arrest and apoptosis in cancer cells expressing both PDE3A and SLFN12, and may be of value in the treatment of gastrointestinal stromal tumours., The mechanism by which anagrelide reduces blood platelet count is under investigation. Studies support a hypothesis of dose-related reduction in platelet production resulting from a decrease in megakaryocyte hypermaturation. In blood withdrawn from healthy volunteers treated with anagrelide, a disruption was found in the postmitotic phase of megakaryocyte development and a reduction in megakaryocyte size and ploidy. At therapeutic doses, anagrelide dose not produce significant changes in white cell counts or coagulation parameters and may have a small but clinically insignificant effect on red cell parameters. Platelet aggregation is inhibited in people at doses higher than those required to reduce platelet count. Anagrelide inhibits cyclic AMP phosphodiesterase and ADP- and collagen-induced platelet aggregation. | |

| Record name | Anagrelide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

68475-42-3 | |

| Record name | Anagrelide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68475-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anagrelide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068475423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anagrelide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00261 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANAGRELIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9X45X0051 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANAGRELIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7325 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

280 °C | |

| Record name | Anagrelide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.